4-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(6-methoxy-1,3-benzothiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c1-24-13-4-5-15-16(11-13)26-18(20-15)22-8-6-21(7-9-22)17(23)19-12-14-3-2-10-25-14/h2-5,10-11H,6-9,12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRCSELKRAGOKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzothiazole and thiophene intermediates, followed by their coupling with piperazine. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents.
Scientific Research Applications
4-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Benzothiazole-Piperazine Derivatives
4-(6-(Phenylcarbamoyl)benzo[d]thiazol-2-yl)-1-Boc-piperazine (4a)
- N-(6-Methoxy-1,3-benzothiazol-2-yl)-4-phenoxybutanamide Molecular Formula: C18H18N2O3S Molecular Weight: 342.4 g/mol Key Features: 6-Methoxybenzothiazole with a phenoxybutanamide side chain. Comparison: Lacks the piperazine-carboxamide scaffold, which may limit its interaction with charged biological targets.
Piperazine-1-Carboxamide Derivatives
Quinazolinone-Piperazine Analogues
- N-(3-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) Molecular Formula: C20H19FN4O2 Molecular Weight: 374.4 g/mol Melting Point: 189.5–192.1 °C Key Features: Fluorophenyl and quinazolinone substituents.
Pyrimidine-Piperazine Analogues
- 4-(6-Cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Thiophene-Containing Analogues
Furan-Carboxamide Derivatives
- N-(2-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride
Physicochemical and Spectral Comparisons
Key Observations :
- The target compound’s 6-methoxybenzothiazole core aligns with analogues in and , but its piperazine-thiophenmethyl architecture distinguishes it.
- Thiophene-containing derivatives (e.g., ) share lipophilic characteristics but vary in substituent electronic effects.
- Quinazolinone and pyrimidine analogues () highlight the impact of heterocyclic systems on solubility and target engagement.
Biological Activity
The compound 4-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent studies and findings.
Chemical Structure
The chemical structure of the compound is characterized by the presence of a benzothiazole moiety, a piperazine ring, and a thiophene substituent. The molecular formula is .
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effective inhibition against various bacterial strains including Mycobacterium tuberculosis.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
The above table illustrates the Minimum Inhibitory Concentration (MIC) and percentage inhibition of selected benzothiazole derivatives against microbial pathogens .
Anticancer Activity
Benzothiazole derivatives are also being explored for their anticancer potential. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For example, compound 1 demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating moderate activity .
Anti-inflammatory Activity
The anti-inflammatory properties of similar compounds have been investigated through various assays. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In one study, derivatives showed promising results in reducing inflammation in animal models .
Case Studies
- Antitubercular Activity Study : A series of novel benzothiazole derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. Among these, several compounds exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating strong potential as antitubercular agents .
- Cytotoxicity Assessment : Compounds derived from benzothiazole were tested for cytotoxic effects on human embryonic kidney cells (HEK-293). Results indicated that most active compounds were nontoxic to these cells, suggesting a favorable safety profile for further development .
- In Vivo Studies : In vivo models have been utilized to assess the efficacy of these compounds in treating inflammatory diseases. Results showed significant reductions in inflammation markers compared to control groups, highlighting their therapeutic potential .
Q & A
Q. Q1. What are established synthetic routes for synthesizing this compound?
The compound can be synthesized via multi-step protocols involving:
- Sulfur-directed lithiation : For benzothiazole core formation, as demonstrated in the synthesis of Dasatinib analogs, where 2-chlorothiazole undergoes ortho-lithiation followed by coupling with isocyanates .
- Carboxamide coupling : Use of coupling agents like EDCI/HOBt with DIPEA in anhydrous DMF, as shown in peptidomimetic thiazole-carboxamide syntheses (e.g., method A in ) .
- Condensation reactions : For integrating the thiophene moiety, similar to the formation of benzothiazole-thiophene hybrids via hydrazine intermediates (e.g., ) .
Q. Q2. What analytical methods are critical for structural validation?
- 1H/13C NMR : Use deuterated DMSO or CDCl3 to resolve aromatic protons (e.g., methoxy groups at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.5 ppm) and piperazine carboxamide signals (δ 3.0–3.5 ppm) .
- HRMS : Confirm molecular weight with <2 ppm error, as applied in peptidomimetic analyses () .
- X-ray crystallography : For resolving steric hindrance in piperazine-thiophene linkages, as demonstrated in benzothiazole derivatives () .
Advanced Synthesis and Optimization
Q. Q3. How can low yields in piperazine-thiophene coupling be mitigated?
- Optimized coupling agents : Replace traditional HATU with EDCI/HOBt to reduce steric interference, as shown in triazolopyrazine syntheses () .
- Protection/deprotection strategies : Use PMB (para-methoxybenzyl) groups to shield reactive amines during intermediate steps, improving final coupling efficiency () .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, critical for achieving >60% yields in carboxamide formation () .
Q. Q4. How to address regioselectivity challenges in benzothiazole functionalization?
- Directed metalation : Employ tert-butyllithium for selective ortho-lithiation of benzothiazoles, ensuring precise substitution at the 6-methoxy position () .
- Microwave-assisted synthesis : Accelerate cyclocondensation steps (e.g., thiazole ring closure) to minimize side reactions, as used in anti-tubercular analogs () .
Biological and Pharmacological Research
Q. Q5. What in vitro assays are suitable for initial bioactivity screening?
- Enzyme inhibition assays : Test against kinases or carbonic anhydrases using fluorometric/colorimetric substrates, as applied to piperazine-thiophene derivatives () .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations, referencing protocols from peptidomimetic studies () .
Q. Q6. How to design structure-activity relationship (SAR) studies for this compound?
- Variation of substituents : Modify the 6-methoxy group (benzothiazole) or thiophene-methyl moiety to assess impact on target binding (e.g., ’s fluorophenyl-piperazine analogs) .
- Bioisosteric replacement : Substitute the thiophene ring with furan or pyridine to evaluate electronic effects, as seen in benzoxazolone/benzothiazolone ligand studies () .
Data Analysis and Contradictions
Q. Q7. How to resolve discrepancies in NMR spectra due to rotameric equilibria?
- Variable-temperature NMR : Analyze piperazine carboxamide signals at 25°C and 60°C to distinguish dynamic rotational isomers, as applied in peptidomimetic studies () .
- 2D NMR (COSY, NOESY) : Identify through-space correlations between thiophene and benzothiazole protons to confirm spatial orientation () .
Q. Q8. Why do similar synthetic routes produce varying yields (e.g., 6% vs. 75%)?
- Steric and electronic factors : Bulky substituents (e.g., trifluoromethyl groups) hinder coupling efficiency, necessitating excess reagents or prolonged reaction times () .
- Purification challenges : Low-yield compounds (e.g., 6%) may require silica-Trisamine chromatography or recrystallization from MeOH/EtOAC mixtures () .
Computational and Mechanistic Studies
Q. Q9. What computational tools predict binding modes of this compound?
- Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets, guided by Dasatinib’s co-crystal structures () .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic contributions of the methoxy and thiophene groups () .
Q. Q10. How to validate hypothesized metabolic stability?
- In silico ADMET prediction : Use SwissADME to estimate CYP450 metabolism and permeability, cross-referenced with in vitro microsomal assays () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
